3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid is an organic compound with the molecular formula C11H12O5S and a molecular weight of 256.28 g/mol This compound features a benzodioxine ring system, which is a bicyclic structure consisting of a benzene ring fused with a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Sulfinyl Group: The sulfinyl group is introduced via oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a Friedel-Crafts acylation reaction using propanoic anhydride or propanoic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid undergoes various chemical reactions, including:
Substitution: The benzodioxine ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid has shown potential in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzodioxine ring system can interact with various biological targets, potentially modulating enzyme activity or receptor binding . The propanoic acid moiety can enhance the compound’s solubility and bioavailability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)propanoic acid: Similar structure with a sulfonyl group instead of a sulfinyl group.
3-(2,3-Dihydro-1,4-benzodioxine-6-thio)propanoic acid: Similar structure with a thio group instead of a sulfinyl group.
3-(2,3-Dihydro-1,4-benzodioxine-6-oxy)propanoic acid: Similar structure with an oxy group instead of a sulfinyl group.
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxine-6-sulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the benzodioxine ring system and the propanoic acid moiety further enhances its versatility and applicability in various fields .
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfinyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5S/c12-11(13)3-6-17(14)8-1-2-9-10(7-8)16-5-4-15-9/h1-2,7H,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYGIHOXGVLYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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